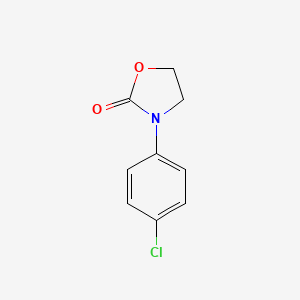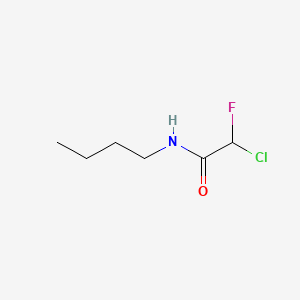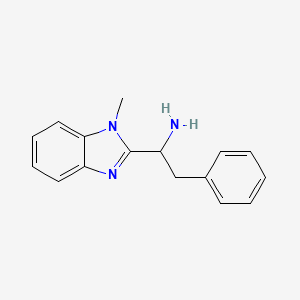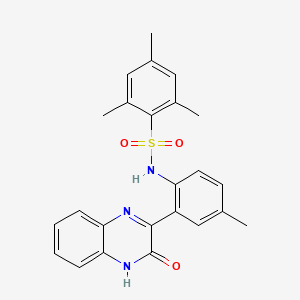
N,N-Dimethyl-4-(triphenylsilyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-(triphenylsilyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a dimethylamino group and a triphenylsilyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(triphenylsilyl)aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with triphenylsilane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-(triphenylsilyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethyl-4-(triphenylsilyl)nitrosoaniline.
Reduction: It can be reduced to form this compound hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-, I-) or organometallic reagents (Grignard reagents) can be used for substitution reactions.
Major Products Formed
Oxidation: N,N-Dimethyl-4-(triphenylsilyl)nitrosoaniline.
Reduction: this compound hydride.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dimethyl-4-(triphenylsilyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study biological systems, particularly in the investigation of enzyme-catalyzed reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-(triphenylsilyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-4-(trimethylsilyl)ethynyl aniline
- N,N-Dimethyl-4-(triethylsilyl)ethynyl aniline
- N,N-Dimethyl-4-(tributylsilyl)aniline
Uniqueness
N,N-Dimethyl-4-(triphenylsilyl)aniline is unique due to the presence of the triphenylsilyl group, which imparts distinct steric and electronic properties compared to other silyl-substituted anilines. This makes it particularly useful in reactions where steric hindrance and electronic effects play a crucial role in determining the reaction outcome.
Propriétés
Formule moléculaire |
C26H25NSi |
|---|---|
Poids moléculaire |
379.6 g/mol |
Nom IUPAC |
N,N-dimethyl-4-triphenylsilylaniline |
InChI |
InChI=1S/C26H25NSi/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-21H,1-2H3 |
Clé InChI |
NAKKQXGLXKLDMK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14113948.png)
![oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate](/img/structure/B14113951.png)
![Ethyl 3-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14113971.png)

![3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene](/img/structure/B14113985.png)

![2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14113998.png)
![2-[4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide](/img/structure/B14114001.png)
![1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid](/img/structure/B14114017.png)
![5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B14114025.png)

![3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B14114043.png)
![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B14114044.png)

